molecular formula C8H11N3O B11746933 5-(Tetrahydrofuran-2-yl)pyrazin-2-amine

5-(Tetrahydrofuran-2-yl)pyrazin-2-amine

Cat. No.: B11746933
M. Wt: 165.19 g/mol
InChI Key: STKPFAXEFCXNCM-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-yl)pyrazin-2-amine is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is characterized by the presence of a tetrahydrofuran ring attached to a pyrazin-2-amine moiety

Preparation Methods

The synthesis of 5-(Tetrahydrofuran-2-yl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with tetrahydrofuran under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

5-(Tetrahydrofuran-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Tetrahydrofuran-2-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tetrahydrofuran-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-(Tetrahydrofuran-2-yl)pyrazin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-(oxolan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C8H11N3O/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H2,9,11)

InChI Key

STKPFAXEFCXNCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CN=C(C=N2)N

Origin of Product

United States

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